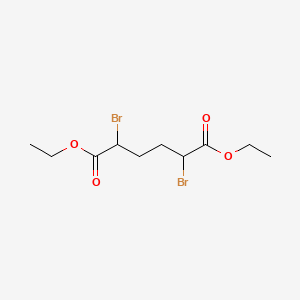

Diethyl meso-2,5-dibromoadipate

Description

The exact mass of the compound (2R,5S)-rel-Diethyl 2,5-dibromohexanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143938. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl (2S,5R)-2,5-dibromohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCNJHBDCUBIPB-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-10-3 | |

| Record name | Diethyl meso-2,5-dibromoadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diethyl meso-2,5-dibromoadipate from Adipoyl Chloride: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl meso-2,5-dibromoadipate, a valuable bifunctional building block in organic synthesis, particularly for the development of pharmaceuticals and specialty polymers.[1][2][3] The synthesis commences with the conversion of adipoyl chloride to 2,5-dibromoadipoyl chloride via a Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification with ethanol. A key focus of this guide is the stereoselective formation and isolation of the desired meso diastereomer. This document furnishes a detailed exposition of the underlying reaction mechanisms, a step-by-step experimental protocol, and methods for the characterization of the final product, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound is a crucial intermediate in the synthesis of a variety of complex organic molecules. Its stereochemistry and the presence of two reactive bromine atoms make it an ideal precursor for the construction of heterocyclic compounds, such as disubstituted pyrrolidines and diazabicyclooctanes, which are common scaffolds in pharmaceutically active compounds.[4] Furthermore, its bifunctional nature allows it to be employed as a difunctional initiator in atom transfer radical polymerization (ATRP), leading to polymers with well-defined architectures.[5] The meso configuration, in particular, offers specific stereochemical control in subsequent synthetic transformations. This guide elucidates a reliable and reproducible method for the preparation and isolation of this important chemical entity.

Mechanistic Insights into the Synthesis

The synthesis of this compound from adipoyl chloride is a two-step process: the α,α'-dibromination of the diacyl chloride followed by esterification. Understanding the mechanism of each step is critical for optimizing reaction conditions and achieving the desired stereochemical outcome.

Step 1: α,α'-Dibromination via the Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids.[6] In this synthesis, the substrate is an acyl chloride, which readily undergoes enolization, a key step for the subsequent bromination.

The reaction is initiated by the enolization of adipoyl chloride. The enol form then acts as a nucleophile, attacking a molecule of bromine to introduce a bromine atom at the α-position. This process occurs at both α-carbons of the adipoyl chloride molecule.

Diagram: Hell-Volhard-Zelinsky Reaction Mechanism

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction on adipoyl chloride.

Step 2: Esterification of 2,5-Dibromoadipoyl Chloride

The crude 2,5-dibromoadipoyl chloride is then esterified by reaction with ethanol. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a classic nucleophilic acyl substitution reaction. This process occurs at both acyl chloride functionalities to yield the diethyl ester.

Diagram: Esterification Mechanism

Caption: Mechanism of the esterification of 2,5-dibromoadipoyl chloride with ethanol.

Stereochemical Consideration: Formation and Isolation of the meso Isomer

The dibromination of adipoyl chloride results in the formation of two diastereomers: the meso compound and a racemic mixture (d,l-pair). For many applications, the isolation of the pure meso isomer is crucial. The protocol described herein leverages the differential solubility of the diastereomers to selectively crystallize the meso form.

Furthermore, a key aspect of this synthesis is the in-situ epimerization of the racemic diester to the more stable meso form.[6] This process is facilitated by the presence of an acidic compound, such as the hydrogen bromide or hydrogen chloride generated during the reaction.[6] This equilibrium shift allows for a higher yield of the desired meso product upon crystallization.[6]

Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.[4]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Adipoyl chloride (98%) | C₆H₈Cl₂O₂ | 183.03 | 200 g | 1.093 |

| Bromine | Br₂ | 159.81 | 452.3 g | 2.83 |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 1 L | - |

| Nitrogen (inert gas) | N₂ | - | - | - |

Equipment

-

2 L three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Sun lamp (optional, for radical initiation)

-

Nitrogen inlet

-

Scrubber system for acidic gases

-

Vacuum filtration apparatus

-

Standard laboratory glassware

Step-by-Step Procedure

Step 1: Dibromination of Adipoyl Chloride

-

Set up a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser connected to a scrubber system, and a nitrogen inlet.

-

Charge the flask with 200 g (1.093 mole) of 98% adipoyl chloride.[4]

-

Begin stirring and heat the oil to 75-85°C using a heating mantle. A sun lamp can be positioned near the flask to facilitate the reaction.[4]

-

Once the temperature is stable, add 374.3 g (2.342 mole) of liquid bromine dropwise from the dropping funnel over approximately 5 hours.[4]

-

After the addition is complete, maintain the reaction mixture at 75-85°C for an additional 1 hour and 45 minutes.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, add an additional 78 g (0.488 mole) of bromine over 45 minutes, followed by heating at 75-85°C for 30 minutes.[4]

-

Once the reaction is complete as indicated by TLC, stop heating and remove the sun lamp.

-

Replace the dropping funnel with a nitrogen inlet and purge the flask with a stream of nitrogen for approximately one hour to remove any remaining bromine.[4] The crude 2,5-dibromoadipoyl chloride is used in the next step without further purification.

Step 2: Esterification and Isolation of this compound

-

In a separate flask, prepare 1 L of anhydrous ethanol and cool it in an ice bath.

-

Slowly add the crude 2,5-dibromoadipoyl chloride from Step 1 to the cold ethanol with vigorous stirring. The addition should take approximately 45 minutes, and the temperature should be maintained below 25°C.[4]

-

After the addition is complete, stir the resulting suspension at room temperature for 16 hours. This extended stirring in the presence of the acidic byproduct facilitates the epimerization of the racemic diester to the desired meso form.[4][6]

-

Cool the mixture to 5°C and stir for an additional 30 minutes to ensure complete crystallization of the meso product.[4]

-

Collect the white crystalline solid by vacuum filtration and wash it with cold ethanol.

-

Dry the product in a vacuum oven at 30°C to yield the first crop of this compound.[4]

-

The mother liquor can be concentrated and allowed to stand for several days to obtain a second crop of crystals.[4]

Diagram: Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 64-66°C.[4]

Spectroscopic Data

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides definitive structural confirmation. The spectrum of this compound in CDCl₃ is characterized by the following signals:

-

A triplet corresponding to the methyl protons of the ethyl groups.

-

A multiplet (quartet) for the methylene protons of the ethyl groups.

-

A multiplet for the methine protons at the α-positions (C2 and C5).

-

A multiplet for the methylene protons at the β-positions (C3 and C4).

A reference ¹H NMR spectrum for this compound is available in public databases and serves as a reliable standard for comparison.[5]

Safety and Handling

-

Adipoyl chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood. Have a solution of sodium thiosulfate ready to neutralize any spills.

-

Thionyl chloride (if starting from adipic acid): Toxic and corrosive. Reacts with water to produce toxic gases. Handle with extreme care in a fume hood.

-

Ethanol: Flammable liquid. Keep away from ignition sources.

Conclusion

This guide has detailed a robust and efficient method for the synthesis of this compound from adipoyl chloride. By understanding the underlying chemical principles of the Hell-Volhard-Zelinsky reaction, esterification, and in-situ epimerization, researchers can reliably produce this valuable synthetic intermediate. The provided experimental protocol, coupled with the characterization data, offers a comprehensive resource for scientists and professionals in the fields of organic synthesis and drug development. The stereoselective isolation of the meso isomer is a key advantage of this procedure, enabling precise molecular design in subsequent synthetic endeavors.

References

-

O'Neill, B. T., & Watson, H. A., Jr. (1992). Process for the preparation of meso 2,5-dihaloadipates. European Patent No. EP 0303382 B1. [Link]

- O'Neill, B. T., & Watson, H. A., Jr. (1988). Process for the preparation of meso 2,5-dihaloadipates. U.S.

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]

-

SpectraBase. This compound ¹H NMR Spectrum. [Link]

-

Georganics. This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Diethyl 2,7-Dibromo-4<i>H</i>,5<i>H</i>- thieno[3,2-<i>b</i>:4,5-<i>b</i>‘]dipyrrole-3,6- dicarboxylate: A Key Intermed… [ouci.dntb.gov.ua]

- 4. users.ox.ac.uk [users.ox.ac.uk]

- 5. spectrabase.com [spectrabase.com]

- 6. US4736059A - Process for the preparation of meso 2,5-dihaloadipates - Google Patents [patents.google.com]

A Technical Guide to the Stereoselective Synthesis of meso-2,5-Dibromoadipates

Introduction: The Strategic Importance of meso-2,5-Dibromoadipates in Synthesis

meso-2,5-Dibromoadipic acid and its ester derivatives, such as meso-dimethyl 2,5-dibromoadipate, are highly valuable bifunctional building blocks in organic synthesis.[1] Their significance stems from the presence of two stereogenic centers and reactive carbon-bromine bonds, making them key precursors for a variety of functionalized adipic acid derivatives. These derivatives are of considerable interest in the fields of medicinal chemistry and materials science.[2] Specifically, they serve as crucial intermediates for the synthesis of 2,5-diaminoadipic acid derivatives, which are integral components in the development of peptidomimetics, enzyme inhibitors, and other biologically active molecules.[2] The stereochemistry of these molecules is of paramount importance, as it dictates the biological activity and physical properties of the final products. Therefore, controlling the stereochemical outcome of their synthesis is a critical challenge for researchers and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing meso-2,5-dibromoadipates, with a focus on the stereochemical considerations and practical laboratory protocols. We will delve into the mechanistic underpinnings of the synthetic strategies and provide field-proven insights to aid in the successful execution of these reactions.

Core Synthetic Strategy: α,α'-Dibromination of Adipic Acid Derivatives

The most prevalent method for synthesizing 2,5-dibromoadipates involves the α,α'-dibromination of adipic acid or its more reactive derivatives, such as adipoyl chloride.[1] This approach, however, typically yields a mixture of the meso compound and a racemic (dl) pair of enantiomers, necessitating subsequent separation or isomerization to obtain the desired meso diastereomer.[1]

The Challenge of Stereoselectivity: A Tale of Two Diastereomers

The formation of two diastereomers arises from the two newly created stereocenters at the C2 and C5 positions. The meso isomer possesses a plane of symmetry, while the racemic pair consists of two non-superimposable mirror images. The separation and characterization of these isomers have been a central focus of research in this area.[1]

Detailed Synthetic Workflow: From Adipic Acid to a Diastereomeric Mixture

The synthesis of 2,5-dibromoadipates is generally a multi-step process that begins with adipic acid.[1] To control reactivity and simplify purification, adipic acid is first converted to a more reactive derivative, typically an acyl halide like adipoyl chloride.[1]

Step 1: Preparation of Adipoyl Chloride

Adipoyl chloride is prepared by reacting adipic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1] Excess thionyl chloride is subsequently removed by distillation.[1]

Caption: Generalized reaction for the preparation of adipoyl chloride from adipic acid.

Step 2: Free-Radical Bromination of Adipoyl Chloride

The subsequent α,α'-dibromination of adipoyl chloride is a free-radical chain reaction.[3] This reaction is typically initiated by heat or UV light and can be carried out using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source.[2][4] The use of a catalytic amount of hydrobromic acid (HBr) can significantly increase the reaction rate.[2]

The mechanism proceeds through three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to form two bromine radicals (Br•).[5]

-

Propagation: A bromine radical abstracts an α-hydrogen from adipoyl chloride to form HBr and a carbon-centered radical. This radical then reacts with a molecule of Br₂ to yield the monobrominated product and another bromine radical, which continues the chain reaction. This process is repeated at the other α-position to give the dibrominated product.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Caption: Mechanism of free-radical bromination of adipoyl chloride.

This process typically results in a nearly equimolar mixture of the meso and racemic 2,5-dibromoadipoyl dichlorides.[6]

Step 3: Esterification

The resulting mixture of dibromoadipoyl dichlorides is then esterified, for example, with ethanol, to produce the corresponding diethyl esters.[6] This step is crucial as the different crystalline properties of the diastereomeric esters are exploited in the subsequent separation/isomerization step.

Achieving Stereoselectivity: The Epimerization-Crystallization Method

While direct stereoselective synthesis of meso-2,5-dibromoadipates is challenging, an elegant and practical approach to enhance the yield of the meso isomer involves the application of Le Chatelier's principle.[6] This method takes advantage of the fact that the meso and racemic diastereomers can be in equilibrium under certain conditions and that the meso isomer is typically higher melting and less soluble.[6]

By allowing the mixture of diastereomeric diesters to equilibrate in the presence of an acidic compound, the less soluble meso isomer spontaneously crystallizes from the solution.[7] This removal of the meso isomer from the equilibrium mixture drives the reaction towards the formation of more of the desired product.[6][7]

Caption: Epimerization of the racemic diester to the meso form, driven by crystallization.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,5-Dibromoadipate (Diastereomeric Mixture)

This protocol is based on the general method of brominating adipoyl chloride followed by esterification.[1][4][8]

Materials:

-

Adipoyl chloride

-

Liquid bromine

-

Ethanol (anhydrous)

-

Sun lamp (for initiation)

Procedure:

-

Charge a suitable reaction flask with adipoyl chloride.[4]

-

Position a sun lamp a few inches from the flask to initiate the reaction.[4]

-

Heat the stirred adipoyl chloride to 75-85 °C.[4]

-

Once the temperature is stable, add liquid bromine dropwise over several hours.[4]

-

After the addition is complete, maintain the reaction at 75-85 °C for an additional 1-2 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After cooling, carefully add anhydrous ethanol to the reaction mixture to esterify the dibromoadipoyl chloride.

-

The resulting mixture of diethyl 2,5-dibromoadipate diastereomers can then be subjected to the epimerization-crystallization protocol.

Protocol 2: Epimerization and Isolation of meso-Diethyl 2,5-Dibromoadipate

This protocol is an adaptation of the method described by Watson and O'Neill.[6]

Procedure:

-

After esterification, allow the ethanolic solution containing the mixture of diastereomers to stand at room temperature. The acidic environment from the reaction of the acid chloride with ethanol facilitates epimerization.[7]

-

After several days at room temperature, crystals of the meso-diester will precipitate from the solution.[7]

-

Cool the mixture to 5-10 °C and stir for one hour to maximize crystallization.[7]

-

Filter the mixture to collect the crystalline meso-diethyl 2,5-dibromoadipate.[7]

-

Wash the moist cake with cold ethanol and dry under vacuum to obtain the purified meso isomer.[7]

Quantitative Data Summary

| Method | Starting Material | Key Reagents | Diastereomeric Ratio (meso:racemic) | Yield of meso-isomer | Reference |

| Hell-Volhard-Zelinskii Bromination & Crystallization | Adipoyl Chloride | Br₂, Ethanol | Initially ~1:1 | ~30% after direct crystallization | [6] |

| Epimerization-Crystallization | Diastereomeric mixture of diethyl 2,5-dibromoadipates | Acidic ethanol | Equilibrium shifted towards meso | Significantly enhanced yield | [6][7] |

Conclusion and Future Outlook

The synthesis of meso-2,5-dibromoadipates is a well-established process that primarily relies on the non-stereoselective dibromination of adipic acid derivatives followed by a clever epimerization and crystallization step to isolate the desired meso isomer in high purity and improved yield. While direct stereoselective methods remain an area for further research, the current approach provides a practical and scalable route to this important synthetic intermediate. Future advancements may focus on the development of catalytic asymmetric bromination methods to directly favor the formation of the meso diastereomer, thereby streamlining the synthetic process and improving overall efficiency. The versatility of meso-2,5-dibromoadipates as precursors to valuable molecules ensures that research into their synthesis will continue to be an active and important area of chemical science.[2]

References

- O'Neill, B. T., & Watson, Jr., H. A. (1988). Process for the preparation of meso 2,5-dihaloadipates. U.S. Patent No. 4,736,059.

-

Watson, Jr., H. A., & O'Neill, B. T. (1990). A Reinvestigation and Improvement in the Synthesis of meso-2,5-Dibromoadipates by Application of Le Chatelier's Principle. The Journal of Organic Chemistry, 55(9), 2950–2952. Retrieved from [Link]

-

O'Neill, B. T., & Watson, Jr., H. A. (1992). Process for the preparation of meso 2,5-dihaloadipates. European Patent No. EP 0 303 382 B1. Retrieved from [Link]

- Zheng, C. (2007). Prepn process of 2,5-dibromo adipate. Chinese Patent No. CN1931825A.

-

Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

-

Neuman, R. C. (2004). Chapter 11: Free Radical Substitution and Addition Reactions. In Organic Chemistry. Retrieved from [Link]

- Harpp, D. N., Bao, L. Q., Coyle, C., Gleason, J. G., & Horovitch, S. (1976). A convenient synthesis of α-halogenated acyl halides. Organic Syntheses, 55, 7.

-

Chalker, J. M., Wood, J. M., & Davis, B. G. (2024). Chromatography-Free and Chlorinated Solvent-Free Preparation of 2,5-dibromohexanediamide (DBHDA). Organic Syntheses, 101, 207-228. Retrieved from [Link]

-

Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 18). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 5.5. The Free-Radical Chain Reaction. In Organic Chemistry. Retrieved from [Link]

-

Peterson, W. R. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules, 17(12), 14037-14043. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. users.ox.ac.uk [users.ox.ac.uk]

- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 4. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.ucr.edu [chemistry.ucr.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

Diethyl meso-2,5-dibromoadipate CAS number and properties

An In-depth Technical Guide to Diethyl meso-2,5-dibromoadipate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

This compound is a bifunctional organobromine compound that has garnered significant attention within the scientific community. Its unique stereochemistry and the presence of two reactive bromine atoms make it a highly valuable and versatile intermediate in a multitude of synthetic applications.[1] For researchers and professionals in drug development and materials science, this compound serves as a critical building block for constructing complex molecular architectures, ranging from pharmacologically active heterocycles to specialized polymers.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and key applications, offering field-proven insights for its effective utilization.

Physicochemical and Spectroscopic Properties

The precise characterization of this compound is fundamental to its successful application in synthesis. The compound typically presents as a white to off-white crystalline solid or powder.[1][3] A summary of its core properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 869-10-3 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₆Br₂O₄ | [1][3] |

| Molecular Weight | 360.04 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | [1][3] |

| Melting Point | 62-69 °C | [1][4] |

| Purity | ≥97.5% (GC) | [4] |

| Solubility | Moderately soluble in organic solvents | [1] |

| Storage | 0 - 8 °C, cool and dark place | [1] |

Spectroscopic data is crucial for the verification of the compound's identity and purity. While a comprehensive spectral analysis is beyond the scope of this guide, ¹H NMR data is available for this compound, typically run in a solvent such as CDCl₃.[6]

Synthesis and Stereochemical Control

The synthesis of this compound is a notable example of stereoselective synthesis. A common method involves the bromination of adipoyl halide followed by esterification.[2][7] A patented process highlights a method for producing the meso isomer from a mixture of racemic dialkyl 2,5-dihaloadipates.[7]

The core of this process lies in the epimerization of the racemic diester in the presence of an acidic compound.[7] This allows the thermodynamically more stable meso form to predominate and selectively crystallize from the solution.[7] This approach provides a practical route to the desired stereoisomer, which is often crucial for its subsequent applications in stereospecific syntheses.

Caption: Synthesis and purification of this compound.

Key Applications in Research and Development

The utility of this compound spans several key areas of chemical and pharmaceutical research. Its bifunctional nature allows it to act as a linchpin in the construction of more complex molecules.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, enabling the formation of various heterocyclic structures.[1] Specifically, it is used in the synthesis of disubstituted pyrrolidines and diazabicyclooctanes, which are important scaffolds in many drug molecules.[2]

Initiator in Polymer Chemistry

In the field of polymer chemistry, this compound serves as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions, such as α,ω-bromo-poly(n-butyl acrylate). The ability to initiate polymerization from two points on the molecule is key to creating triblock copolymers and other complex polymer structures.

Caption: Workflow for Atom Transfer Radical Polymerization (ATRP).

Bioconjugation and Peptide Modification

A fascinating application of this reagent is in the field of chemical biology, where it has been used for the conversion of cysteine residues to dehydroalanine on peptides.[8] This transformation is achieved through a bis-alkylation of the cysteine thiol, followed by an elimination reaction.[8] Dehydroalanine is a useful synthetic handle for further modifications of proteins and peptides.

Experimental Protocol: ATRP of n-Butyl Acrylate

The following is a representative, step-by-step methodology for the use of this compound as an initiator in ATRP.

Objective: To synthesize α,ω-bromo-poly(n-butyl acrylate) with a narrow molecular weight distribution.

Materials:

-

This compound (initiator)

-

n-Butyl acrylate (monomer)

-

Copper(I) bromide (catalyst)

-

N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amounts of this compound, n-butyl acrylate, and anisole.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Addition of Catalyst System: In a separate flask, prepare the catalyst system by mixing Copper(I) bromide and PMDETA.

-

Initiation of Polymerization: Under a positive pressure of inert gas, add the catalyst system to the monomer/initiator mixture.

-

Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90 °C) and stir for the required time to achieve the target monomer conversion.

-

Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a column of neutral alumina to remove the copper catalyst.

-

Isolation of the Polymer: Precipitate the polymer by adding the purified solution to a non-solvent (e.g., methanol). Collect the polymer by filtration and dry under vacuum to a constant weight.

-

Characterization: Analyze the resulting polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm its structure.

Safety, Handling, and Storage

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[9]

-

Irritant: May cause respiratory irritation.

-

Lachrymator: The substance can cause tearing.[9]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust or mists.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 0 and 8 °C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile synthetic intermediate with significant applications in pharmaceuticals, polymer chemistry, and bioconjugation. Its utility is derived from its bifunctionality and the stereochemically defined meso configuration. A thorough understanding of its properties, synthetic routes, and safe handling procedures is essential for leveraging its full potential in research and development.

References

-

University of Oxford. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Retrieved from [Link]

-

Chemistree. (n.d.). This compound, 98%. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Maleate. Retrieved from [Link]

- Google Patents. (n.d.). US4736059A - Process for the preparation of meso 2,5-dihaloadipates.

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0303382 B1 - Process for the preparation of meso 2,5-dihaloadipates. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. data.epo.org [data.epo.org]

- 3. This compound (869-10-3) at Nordmann - nordmann.global [nordmann.global]

- 4. H26347.14 [thermofisher.com]

- 5. chemistree.com.sg [chemistree.com.sg]

- 6. spectrabase.com [spectrabase.com]

- 7. US4736059A - Process for the preparation of meso 2,5-dihaloadipates - Google Patents [patents.google.com]

- 8. users.ox.ac.uk [users.ox.ac.uk]

- 9. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to Diethyl meso-2,5-dibromoadipate: Elucidating Molecular Structure through NMR, IR, and MS

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Diethyl meso-2,5-dibromoadipate, a key intermediate in various synthetic applications.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental dataset for this compound is not publicly available, this guide leverages spectral data from its unbrominated analogue, Diethyl Adipate, and established spectroscopic principles to provide a robust and predictive analysis.

Introduction

This compound (CAS No: 869-10-3) is a diester characterized by a six-carbon backbone with bromine atoms at the C2 and C5 positions.[1] This specific stereoisomer, the meso form, possesses a plane of symmetry, which has significant implications for its spectroscopic signatures. Understanding the precise spectral features of this molecule is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide will first present the predicted ¹H and ¹³C NMR data, drawing comparisons with the experimental data of Diethyl Adipate to highlight the influence of the electronegative bromine atoms. Subsequently, an analysis of the expected IR spectrum will be provided, focusing on the characteristic vibrational modes. Finally, the anticipated mass spectrum and fragmentation patterns will be discussed, emphasizing the isotopic signature of bromine.

Molecular Structure and Symmetry

The structure of this compound is foundational to interpreting its spectra. The molecule's symmetry is a key determinant of the number of unique signals observed in its NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the meso symmetry of this compound, the two halves of the molecule are chemically equivalent, simplifying the expected spectra.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals. The chemical shifts are predicted to be downfield compared to Diethyl Adipate due to the deshielding effect of the adjacent bromine atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| -COOCH₂CH₃ | ~1.3 | Triplet | 6H | Protons of the methyl group of the ethyl ester, split by the adjacent methylene group. |

| -CH₂CH(Br)- | ~2.2-2.5 | Multiplet | 4H | Methylene protons adjacent to the chiral center. Due to the meso nature, these protons are diastereotopic and will exhibit complex splitting. |

| -COOCH₂CH₃ | ~4.2 | Quartet | 4H | Protons of the methylene group of the ethyl ester, split by the adjacent methyl group. |

| -CH(Br)- | ~4.4 | Multiplet | 2H | Methine proton directly attached to the bromine atom. This proton is significantly deshielded by the electronegative bromine and the carbonyl group. |

Comparison with Diethyl Adipate:

The ¹H NMR spectrum of Diethyl Adipate shows signals for the ethyl groups at approximately 1.25 ppm (triplet) and 4.12 ppm (quartet).[1] The methylene protons of the adipate backbone appear as multiplets around 1.67 and 2.32 ppm.[1] The introduction of bromine at the C2 and C5 positions is expected to cause a significant downfield shift for the alpha-proton (-CH(Br)-) and the adjacent methylene protons (-CH₂CH(Br)-).

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to display five unique carbon signals.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| -COOCH₂CH₃ | ~14 | The methyl carbon of the ethyl ester. |

| -CH₂CH(Br)- | ~30-35 | The methylene carbon of the adipate backbone. |

| -CH(Br)- | ~50-55 | The methine carbon directly bonded to the bromine atom. The electronegative bromine causes a significant downfield shift. |

| -COOCH₂CH₃ | ~62 | The methylene carbon of the ethyl ester, bonded to oxygen. |

| -C=O | ~170 | The carbonyl carbon of the ester functional group. |

Comparison with Diethyl Adipate:

In Diethyl Adipate, the corresponding carbon signals are observed at approximately 14.2 ppm (-CH₃), 24.3 ppm (-CH₂-), 33.8 ppm (-CH₂C=O), 60.4 ppm (-OCH₂-), and 173.2 ppm (-C=O). The most significant change upon bromination is the downfield shift of the C2/C5 carbon from ~34 ppm to the ~50-55 ppm range.

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |

| 2980-2850 | C-H stretch (sp³) | Medium-Strong | Aliphatic C-H bonds of the ethyl and adipate backbone. |

| 1735-1750 | C=O stretch (ester) | Strong | The carbonyl group of the ester is a strong IR absorber.[3] |

| 1250-1150 | C-O stretch (ester) | Strong | Characteristic stretching vibrations of the ester C-O bonds.[3] |

| 600-500 | C-Br stretch | Medium-Strong | The carbon-bromine bond stretch is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron impact (EI) is a common ionization technique for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in a distinctive M, M+2, and M+4 pattern for the molecular ion.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 358, 360, and 362, corresponding to the different isotopic combinations of the two bromine atoms.

-

Key Fragmentation Pathways:

-

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 313, 315, and 317.

-

Loss of a bromine atom (-Br): This would lead to a fragment at m/z 279 and 281.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

-

McLafferty rearrangement: If sterically feasible, this could lead to the loss of an alkene.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical knowledge with comparative data from its unbrominated analogue, we have constructed a detailed and predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The key takeaways are the influence of the molecule's meso symmetry on the number of NMR signals and the significant impact of the electronegative bromine atoms on chemical shifts in NMR, the presence of a C-Br stretching vibration in the IR spectrum, and the characteristic isotopic pattern in the mass spectrum. This guide serves as a valuable resource for scientists working with this compound, aiding in its unambiguous identification and characterization.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8844, Diethyl Adipate. Retrieved from [Link].

-

NIST (2021). Diethyl adipate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stereochemistry and Crystalline Nature of Diethyl meso-2,5-dibromoadipate

This guide provides a comprehensive technical overview of Diethyl meso-2,5-dibromoadipate, a versatile reagent in synthetic organic chemistry. While a definitive single-crystal X-ray diffraction study for the diethyl ester is not publicly available, this document leverages crystallographic data from its close analogue, meso-dimethyl 2,5-dibromohexanedioate, to infer its structural properties. This analysis is supplemented with established synthetic protocols and spectroscopic data to offer a well-rounded profile for researchers, scientists, and professionals in drug development.

Introduction: The Synthetic Utility of a meso-Dibrominated Diester

This compound is a valuable bifunctional building block in organic synthesis.[1] Its utility stems from the presence of two stereogenic centers and two reactive carbon-bromine bonds, making it an ideal precursor for the synthesis of a variety of substituted heterocyclic compounds and adipic acid derivatives.[2][3] These derivatives are of significant interest in the development of pharmaceuticals, agrochemicals, and novel materials.[1][4] The "meso" configuration, where the two stereocenters have opposite configurations (R and S), imparts a plane of symmetry to the molecule, influencing its reactivity and conformational preferences.

Synthesis and Crystallization: A Methodical Approach

The preparation of this compound is typically achieved through a two-step process starting from adipic acid. The rationale behind this synthetic route is the robust and well-established nature of the Hell-Volhard-Zelinsky reaction for the α-bromination of carboxylic acids.[5]

Experimental Protocol: Synthesis of meso-2,5-Dibromoadipic Acid

The synthesis begins with the dibromination of adipic acid. This procedure is adapted from established methods for the α-bromination of dicarboxylic acids.[5]

Step 1: Acyl Halide Formation [5]

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 20.0 g (137 mmol) of adipic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), add 40.0 g (342 mmol) of neat thionyl chloride to the adipic acid.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases, indicating the complete formation of adipoyl chloride.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: α-Bromination [5]

-

To the resulting adipoyl chloride, add 43.8 g (274 mmol) of bromine dropwise at room temperature.

-

After the addition is complete, heat the mixture to 80-90 °C for 12-16 hours. The progress of the reaction can be monitored by the disappearance of the bromine color.

-

Cool the reaction mixture to room temperature and slowly add water to hydrolyze the acyl chloride and quench any remaining bromine.

-

The crude meso-2,5-dibromoadipic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.

Experimental Protocol: Esterification to this compound

The subsequent esterification of the diacid to the diethyl ester is a standard procedure.

-

Suspend the purified meso-2,5-dibromoadipic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product, which appears as a white to off-white crystalline solid, can be further purified by recrystallization.[4]

Single Crystal Growth (Hypothetical)

For single-crystal X-ray diffraction analysis, high-quality single crystals are essential. A slow evaporation method would be a logical starting point for growing crystals of this compound.

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.

-

Monitor for the formation of well-defined, transparent crystals.

Structural Analysis: Insights from a Dimethyl Analogue

In the absence of a published crystal structure for this compound, we turn to the crystallographic data of meso-dimethyl 2,5-dibromohexanedioate (C8H12Br2O4) to provide a predictive model for its molecular and packing structure.[6]

The crystal structure of the dimethyl analogue reveals that the molecule lies about a crystallographic center of inversion at the midpoint of the central C-C bond.[6] This crystallographic feature is a direct consequence of the meso stereochemistry.

Tabulated Crystallographic Data

The following table summarizes the key crystallographic parameters for meso-dimethyl 2,5-dibromohexanedioate.[6] It is reasonable to anticipate that the diethyl ester would exhibit similar, though not identical, unit cell parameters and packing motifs.

| Parameter | Value (for meso-dimethyl 2,5-dibromohexanedioate) |

| Chemical Formula | C8H12Br2O4 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.234(2) |

| b (Å) | 5.567(1) |

| c (Å) | 12.345(3) |

| β (°) | 108.97(1) |

| Volume (ų) | 534.5(2) |

| Z | 2 |

| R-factor | 0.040 |

Molecular and Packing Structure

The molecular structure of the dimethyl ester shows that the bromine and methoxycarbonyl groups at the stereogenic centers adopt a staggered conformation to minimize steric hindrance. The molecule possesses a center of inversion, which is a key feature of the meso isomer in the crystalline state.[6]

In the crystal lattice, the molecules are connected by intermolecular C-H···O interactions, forming a three-dimensional network.[6] This type of weak hydrogen bonding is a common and significant force in the packing of organic molecules, influencing their physical properties such as melting point and solubility. It is highly probable that this compound would also exhibit similar intermolecular interactions.

Spectroscopic Corroboration

Spectroscopic techniques provide complementary information to confirm the identity and purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a characteristic fingerprint of the molecule. The spectrum of this compound in CDCl₃ would be expected to show the following key signals:

-

A triplet corresponding to the methyl protons of the ethyl groups.

-

A quartet corresponding to the methylene protons of the ethyl groups.

-

A multiplet for the diastereotopic methylene protons of the adipate backbone.

-

A multiplet for the methine protons at the stereogenic centers (α-carbons).

The integration of these signals would be consistent with the number of protons in each environment. A known spectrum is available for comparison.[7]

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.

Sources

An In-depth Technical Guide to Diethyl meso-2,5-dibromoadipate: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Chemical Synthesis

Diethyl meso-2,5-dibromoadipate is a vital intermediate in organic synthesis, prized for its bifunctional nature and specific stereochemistry. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and its applications in modern chemical research, particularly in the fields of polymer chemistry and the development of bioactive molecules. As a diester with two bromine substituents at the α-positions to the carbonyl groups, its structure allows for a variety of chemical transformations, making it a valuable tool for chemists.[1]

Part 1: The Historical Journey of a Key Intermediate

Section 1.1: The Dawn of Discovery

The first documented synthesis of a 2,5-dibromoadipate ester was reported by the Nobel laureate Richard Willstätter in 1902 in the Berichte der deutschen chemischen Gesellschaft.[1] While this initial publication provided limited experimental detail, it laid the groundwork for future investigations into this class of compounds. The early 20th century saw further explorations into the synthesis of diethyl 2,5-dibromoadipate, with publications in the Journal of the Chemical Society in 1909 and 1921 describing the bromination of adipoyl halide followed by esterification.[1] However, these early methods were plagued by low yields, typically ranging from 28% to 40%.[1][2]

Section 1.2: The Evolution of Synthetic Methodologies

A significant challenge in the synthesis of diethyl 2,5-dibromoadipate has been the separation of the desired meso diastereomer from the racemic (d,l) mixture that is also formed. The two diastereomers have distinct physical properties, with the meso form being a solid at room temperature and the racemic form being a liquid.[2] Over the decades, chemists have developed various strategies to improve the yield and purity of the meso isomer.

A notable advancement came with the work described in the Journal of the American Chemical Society in 1942, which reported a 70% yield for the methyl ester analog through a combination of crystallization and fractional distillation.[2] The diethyl ester was obtained in a 46% overall yield using this method.[2] Later, in the Journal of Organic Chemistry in 1961, a process affording a 60% yield of the methyl ester was reported, though it still required careful fractionation.[2]

A key breakthrough in achieving high yields of the meso isomer is detailed in a 1992 patent.[1] This process involves the halogenation of adipoyl halide, followed by esterification. The innovation lies in allowing the mixture to remain in contact with the acidic byproducts of the reaction (hydrogen bromide and hydrogen chloride).[2] This acidic environment facilitates the epimerization of the undesired racemic diester to the more stable, crystalline meso form, which then spontaneously crystallizes out of the solution, driving the equilibrium towards the desired product.[2]

Table 1: Evolution of Synthesis Yields for Dialkyl meso-2,5-dibromoadipates

| Year of Publication | Journal/Patent | Ester Group | Reported Yield of Meso Isomer | Key Methodological Features |

| 1909/1921 | J. Chem. Soc. | Diethyl | 28-40% | Bromination of adipoyl halide and esterification.[1] |

| 1942 | J. Amer. Chem. Soc. | Diethyl | 46% | Crystallization and fractional distillation.[2] |

| 1961 | J. Org. Chem. | Dimethyl | 60% | Careful fractionation required.[2] |

| 1992 | EP 0303382 B1 | Diethyl | 75.5% (combined crops) | Acid-catalyzed epimerization and spontaneous crystallization.[1] |

Part 2: Synthesis and Mechanistic Insights

Section 2.1: A Modern, High-Yield Synthesis Protocol

The following detailed protocol is adapted from the process described in European Patent 0303382 B1, which provides a reliable and high-yielding method for the preparation of this compound.[1]

Step 1: Preparation of 2,5-Dibromoadipoyl Chloride

-

In a two-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubber system, charge 200 g (1.093 mole) of 98% adipoyl chloride.

-

Position a sun lamp approximately two to three inches from the flask to provide photochemical initiation.

-

Heat the stirred adipoyl chloride to 75-85°C.

-

Once the temperature is stable, add 374.3 g (2.342 mole) of liquid bromine dropwise over five hours and fifteen minutes.

-

After the addition is complete, maintain the reaction at 75-85°C for an additional hour and forty-five minutes.

-

Monitor the reaction by thin-layer chromatography. If the reaction is incomplete, add an additional 78 g (0.488 mole) of bromine over 45 minutes, followed by 30 minutes of heating at 75-85°C.

-

Once the reaction is complete, turn off the heat and remove the sun lamp.

-

Replace the dropping funnel with a nitrogen inlet and purge the flask with nitrogen for approximately one hour to remove any remaining bromine. The crude 2,5-dibromoadipoyl chloride is used in the next step without further purification.

Step 2: Esterification and In Situ Epimerization

-

In a separate two-liter, three-necked round-bottom flask equipped with a paddle stirrer and a thermometer, and immersed in an ice-water bath, charge 650 ml of 2B ethanol.

-

Slowly add the crude 2,5-dibromoadipoyl chloride from Step 1 to the stirred ethanol, ensuring the internal temperature does not exceed 25°C. This addition typically takes about forty-five minutes.

-

After the addition is complete, stir the resulting suspension at room temperature for sixteen hours. This extended stirring in the presence of the acidic byproducts (HBr and HCl) allows for the epimerization of the racemic diastereomer to the meso form.

-

Cool the suspension to 5°C for thirty minutes to ensure complete crystallization of the meso product.

-

Filter the suspension and reslurry the moist cake briefly in 250 ml of fresh 2B ethanol at 10-15°C.

-

Filter the suspension again and wash the white solid with a minimal amount of cold 2B ethanol.

-

Dry the first crop of white crystalline solid at 30°C in a vacuum oven. This typically yields approximately 205 g (52.1%) of this compound with a melting point of 64-66°C.

-

Combine the mother liquors, reduce the volume to approximately 600 ml, and let it stand at room temperature for three days.

-

A second crop of crystals will precipitate. Stir this mixture for one hour at 5-10°C, then filter, wash with cold 2B ethanol, and dry in a vacuum oven. This second crop can yield an additional 92 g (23.4%) of the desired product.

Section 2.2: The Underlying Chemistry: Stereocontrol and Mechanism

The formation of two diastereomers, meso and racemic, arises from the two stereocenters created at the C2 and C5 positions during bromination. The bromination of the adipoyl chloride likely proceeds through a free-radical mechanism, initiated by light. The carbon radical intermediate is trigonal planar, and the subsequent attack by bromine can occur from either face, leading to a mixture of stereoisomers.[3][4]

The key to the high yield of the meso isomer in the modern protocol is the acid-catalyzed epimerization. In the presence of an acid (HBr from the bromination and HCl from the esterification), the enol form of the ester can be generated. Reprotonation of the enol can occur from either face, allowing for the interconversion of the diastereomers. The meso diastereomer is generally more thermodynamically stable due to reduced steric interactions and has a higher melting point and lower solubility in ethanol, causing it to selectively crystallize from the reaction mixture. According to Le Chatelier's principle, the removal of the meso isomer from the solution drives the equilibrium of the epimerization towards its formation, ultimately leading to a high overall yield of the desired product.

Figure 1: Acid-catalyzed epimerization and crystallization of this compound.

Part 3: Applications in Modern Chemical Synthesis

Section 3.1: A Bifunctional Initiator in Polymer Chemistry

This compound has found significant application as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP).[5][6] ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The two bromine atoms in this compound can each initiate the growth of a polymer chain, leading to the formation of polymers with a bromine atom at each end (α,ω-dibromo-terminated polymers).[5] These telechelic polymers are valuable precursors for the synthesis of block copolymers and other complex polymer architectures.

Figure 2: Role of this compound as a bifunctional initiator in ATRP.

Section 3.2: A Precursor for Bioactive Heterocycles and Other Intermediates

The versatility of this compound extends to its use as a starting material for the synthesis of a variety of other valuable chemical intermediates and bioactive molecules.

-

Synthesis of Diethyl 2,5-diazidoadipate: The two bromine atoms can be readily displaced by azide ions to form diethyl 2,5-diazidoadipate.[6] This diazido compound is a useful precursor for the introduction of nitrogen-containing functionalities and can be used in "click chemistry" reactions.

-

Synthesis of Pyrrolidines and Diazabicyclooctanes: this compound is a key building block for the synthesis of substituted pyrrolidines and diazabicyclooctanes, which are common scaffolds in many pharmaceuticals.[1] The reaction with primary amines leads to the formation of the pyrrolidine ring system.

-

Conversion of Cysteine to Dehydroalanine: In peptide chemistry, this compound has been observed to convert cysteine residues to dehydroalanine on peptide substrates.[7][8] Dehydroalanine is a useful synthetic handle for the post-translational modification of proteins.[8]

-

Synthesis of Bioactive Alkaloid Analogs: The pyrrolidine ring system formed from this compound is a core component of many natural products. While direct, multi-step syntheses are complex, this starting material provides a convergent approach to analogs of bioactive alkaloids such as tropinone, epibatidine, and kainic acid.[7][9][10] These compounds and their analogs are of significant interest in drug discovery for their potent biological activities, including analgesic and neuroexcitatory properties.[7][11]

Conclusion

From its initial discovery over a century ago to its current applications in cutting-edge research, this compound has proven to be a remarkably versatile and valuable chemical intermediate. The historical development of its synthesis from a low-yielding process to a highly efficient, stereoselective method highlights the progress of synthetic organic chemistry. For researchers in materials science and drug discovery, a thorough understanding of the history, synthesis, and reactivity of this compound provides a powerful tool for the creation of new polymers and potentially life-saving therapeutics.

References

-

Carroll, F. I., et al. (2012). Epibatidine Analogues Synthesized for Characterization of Nicotinic Pharmacophores—A Review. Journal of Medical Chemistry, 55(24), 10735-10752. [Link]

-

Liu, X. (2021). 9.5: Stereochemistry for Halogenation of Alkanes. In Chemistry LibreTexts. [Link]

-

O'Neill, B. T., & Watson, H. A., Jr. (1992). Process for the preparation of meso 2,5-dihaloadipates (European Patent No. EP 0303382 B1). European Patent Office. [Link]

- O'Neill, B. T., & Watson, H. A., Jr. (1988). Process for the preparation of meso 2,5-dihaloadipates (U.S. Patent No. 4,736,059). U.S.

-

Chalker, J. M., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science, 2(9), 1666-1676. [Link]

-

Ohfune, Y., & Tomita, M. (2008). Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route. The Journal of Organic Chemistry, 73(11), 4046-4054. [Link]

-

Chemistry Steps. (n.d.). Stereochemistry of Radical Halogenation with Practice Problems. [Link]

- Willstätter, R. (1902). Notiz über die Bromadipinsäure. Berichte der deutschen chemischen Gesellschaft, 35(2), 1378-1378.

-

Robinson, R. (1917). LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. [Link]

-

F. I. Carroll, et al. (2015). Epibatidine and analogs - new trends in the development of cognitive enhancers and strong analgetics. Current Medicinal Chemistry, 22(1), 133-145. [Link]

Sources

- 1. CN1931825A - Prepn process of 2,5-dibromo adipate - Google Patents [patents.google.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. researchgate.net [researchgate.net]

- 4. Berichte der Deutschen Chemischen Gesellschaft - Google Books [books.google.com.sg]

- 5. researchgate.net [researchgate.net]

- 6. historyofscience.com [historyofscience.com]

- 7. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. users.ox.ac.uk [users.ox.ac.uk]

- 9. Tropinone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mmsl.cz [mmsl.cz]

An In-Depth Technical Guide to the Solubility of Diethyl meso-2,5-dibromoadipate in Organic Solvents

Introduction

Diethyl meso-2,5-dibromoadipate is a pivotal intermediate in the synthesis of a variety of high-value organic molecules, including pharmaceuticals and specialized polymers.[1] Its bifunctional nature, owing to the two bromine atoms, allows for a range of subsequent chemical transformations. A thorough understanding of its solubility in organic solvents is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the solubility characteristics of this compound, blending known experimental observations with predictive principles to empower scientists in their experimental design.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for comprehending its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₀H₁₆Br₂O₄ |

| Molecular Weight | 360.04 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 65-67 °C (lit.)[2] |

| CAS Number | 869-10-3 |

Theoretical Framework for Solubility Prediction

The "Like Dissolves Like" Principle: A Molecular Structure Perspective

The adage "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will more readily dissolve in a solvent that has similar intermolecular forces. Let's analyze the structure of this compound to understand its inherent polarity and potential for intermolecular interactions.

The molecule possesses both nonpolar and polar characteristics:

-

Nonpolar character: The backbone of the molecule consists of a six-carbon aliphatic chain, which is nonpolar and will interact favorably with nonpolar solvents through London dispersion forces.

-

Polar character: The presence of two ester functional groups (-COOEt) and two bromine atoms introduces significant polarity. The carbonyl groups in the esters can act as hydrogen bond acceptors, and the carbon-bromine bonds have dipole moments.

This dual nature suggests that this compound will exhibit "moderate solubility in organic solvents"[1], with its solubility varying depending on the solvent's polarity.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

Hansen Solubility Parameters provide a more nuanced method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible. While the exact HSP values for this compound are not published, we can infer its likely solubility by comparing the HSPs of various solvents.

Below is a table of HSPs for common organic solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

Data sourced from various online databases and scientific publications.

Based on the structure of this compound, we can anticipate that it will have moderate δP and δH values due to the ester and bromo functionalities. Therefore, it is predicted to be more soluble in solvents with balanced HSPs, such as ethyl acetate and acetone, and less soluble in highly nonpolar solvents like hexane or highly polar, protic solvents like methanol where the hydrogen bonding component might be too dominant.

Qualitative Solubility Profile and Predictions

Based on the theoretical principles outlined above and available experimental evidence, the following qualitative solubility profile for this compound can be constructed.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble (Solubility likely increases with temperature) | The ester groups can act as hydrogen bond acceptors with the alcohol's hydroxyl group. The alkyl chain of the solvent also has favorable interactions with the adipate backbone. The known recrystallization from ethanol confirms its good solubility at elevated temperatures. |

| Esters | Ethyl Acetate | Likely Soluble | The "like dissolves like" principle is strong here. Both solute and solvent are esters, leading to favorable dipole-dipole and dispersion interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Likely Soluble | The polar carbonyl group of the ketone can interact favorably with the polar regions of the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than ketones and esters but can still engage in dipole-dipole interactions. The ether oxygen can also act as a hydrogen bond acceptor, though weaker than a carbonyl oxygen. |

| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble to Moderately Soluble | The nonpolar aromatic ring can interact with the aliphatic backbone of the solute via dispersion forces. The slight polarity of toluene may offer some advantage over purely aliphatic hydrocarbons. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Sparingly Soluble to Insoluble | These nonpolar solvents will primarily interact through weak London dispersion forces with the nonpolar part of the solute. The polar ester and bromo groups will be poorly solvated.[3] |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | The polarity of these solvents should allow for effective solvation of the polar functionalities of the solute. |

Experimental Protocols

For researchers needing to determine the precise solubility of this compound for a specific application, the following experimental protocols are recommended.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, ethyl acetate, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add the chosen solvent dropwise (e.g., 0.1 mL increments) while agitating the mixture using a vortex mixer.

-

Continue adding the solvent until the solid completely dissolves or a total volume of 3 mL has been added.

-

Record the observations as:

-

Soluble: Dissolves completely in ≤ 1 mL of solvent.

-

Moderately Soluble: Dissolves completely in 1-3 mL of solvent.

-

Sparingly Soluble: A small amount dissolves, but the majority remains undissolved in 3 mL.

-

Insoluble: No apparent dissolution in 3 mL of solvent.

-

-

If the compound is insoluble at room temperature, gently warm the mixture in a water bath to assess the effect of temperature on solubility.[4]

Protocol 2: Recrystallization from Ethanol - A Practical Example of Temperature-Dependent Solubility

The ability to recrystallize this compound from ethanol provides strong evidence of its temperature-dependent solubility in this solvent. A typical procedure is as follows:

Materials:

-

Crude this compound

-

Ethanol (2B or absolute)

-

Erlenmeyer flask

-

Hot plate

-

Condenser

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethanol to just cover the solid.

-

Gently heat the mixture to boiling while stirring.

-

Add more hot ethanol portion-wise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature. Crystals of the purified compound should form.

-

Cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

The successful crystallization from ethanol demonstrates that this compound is significantly more soluble in hot ethanol than in cold ethanol.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams are provided.

Caption: Molecular features of this compound and their interactions with different solvent classes.

Caption: Experimental workflow for determining the qualitative solubility of this compound.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully documented in publicly accessible literature, a strong predictive understanding of its behavior in various organic solvents can be achieved. By analyzing its molecular structure through the lens of fundamental principles like "like dissolves like" and the more quantitative framework of Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The known temperature-dependent solubility in ethanol serves as a key experimental anchor for these predictions. The protocols provided herein offer a practical guide for confirming these predictions and tailoring solvent systems to specific experimental needs.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd. Retrieved from [Link]

-

Libretexts. (2023, January 22). Properties of Esters. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2022, August 7). 1.2.8: Properties of Alkanes. Chemistry LibreTexts. Retrieved from [Link]

Sources

Chemical reactivity of the bromine atoms in Diethyl meso-2,5-dibromoadipate

An In-Depth Technical Guide to the Chemical Reactivity of Bromine Atoms in Diethyl meso-2,5-dibromoadipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional alkyl halide whose utility in organic synthesis is dictated by the reactivity of its two bromine-bearing stereocenters. As a meso compound, it possesses an internal plane of symmetry, rendering it achiral despite having chiral centers. This unique stereochemical arrangement profoundly influences the outcomes of its reactions. This guide provides a detailed exploration of the chemical reactivity at the C2 and C5 positions, focusing on nucleophilic substitution and elimination pathways. We will delve into the mechanistic underpinnings, stereochemical consequences, and practical applications of these transformations, offering field-proven insights and detailed experimental protocols for drug development and materials science professionals.

Introduction: Structure and Stereochemical Implications

This compound is a diester characterized by a six-carbon chain with bromine atoms at the C2 and C5 positions.[1][2] The designation "meso" is critical; it signifies that the molecule has two stereocenters but is achiral overall due to an internal plane of symmetry.[3][4] In the case of this compound, the stereocenters have opposite configurations (i.e., 2R, 5S). This inherent symmetry is the defining feature that governs its reactivity and the stereochemistry of its products.